molecular formula C6H5N3OS B1440017 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one CAS No. 179316-94-0

4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one

Cat. No.: B1440017
CAS No.: 179316-94-0
M. Wt: 167.19 g/mol
InChI Key: KWCOMGMOSLLKRK-UHFFFAOYSA-N
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Description

4-Sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one is a nitrogen- and sulfur-containing heterocyclic compound characterized by a fused pyrrolo-triazine core. The sulfanyl (-SH) substituent at position 4 distinguishes it from related analogs, influencing its electronic properties, solubility, and biological interactions. This compound belongs to a broader class of 1,2,4-triazinone derivatives, which are renowned for diverse bioactivities, including antibacterial, antifungal, and anti-inflammatory effects . Its synthesis typically involves cyclocondensation or hydrazinolysis strategies, as seen in structurally similar compounds .

Properties

IUPAC Name

4-sulfanylidene-2,3-dihydropyrrolo[1,2-d][1,2,4]triazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c10-5-4-2-1-3-9(4)6(11)8-7-5/h1-3H,(H,7,10)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCOMGMOSLLKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 4-sulfanyl-1H,2H-pyrrolo[1,2-d]triazin-1-one typically involves the cyclization of suitably functionalized pyrrole derivatives with nitrogen-containing reagents to form the triazine ring, followed by incorporation of the sulfanyl group. The process requires careful control of reaction conditions, including choice of catalysts, solvents, temperature, and reaction time, to maximize yield and purity.

Synthetic Pathways and Reaction Conditions

  • Starting Materials : The synthesis often begins with pyrrole derivatives that are functionalized at specific positions to enable ring closure and sulfur incorporation.

  • Cyclization : Cyclization to form the pyrrolo[1,2-d]triazin-1-one core is promoted by heating in polar solvents such as dimethylformamide (DMF) or formamide, sometimes in the presence of bases like sodium hydride (NaH).

  • Sulfur Introduction : The sulfanyl group at the 4-position is introduced via nucleophilic substitution or by reaction with sulfur-containing reagents under controlled conditions.

  • Catalysts and Solvents : Specific catalysts may be employed to facilitate cyclization and sulfanyl group installation. Polar aprotic solvents are preferred to enhance reaction rates and solubility of intermediates.

  • Temperature : Elevated temperatures (e.g., around 165°C) are commonly used to promote ring formation and subsequent transformations.

Representative Synthetic Routes

Based on analogous pyrrolo[1,2-d]triazin derivatives and literature on related compounds, the following synthetic strategies are relevant:

Step Description Reagents/Conditions Outcome
1 Functionalization of pyrrole precursor Electrophilic amination using hydroxylamine derivatives or chloramine Formation of N-aminopyrrole intermediates
2 Cyclization to form triazine ring Heating with formamide or triethyl orthoformate at elevated temperature (e.g., 165°C) Formation of bicyclic pyrrolo-triazine core
3 Introduction of sulfanyl group Reaction with sulfur sources such as thiols or sulfurizing agents under catalytic conditions Installation of sulfanyl substituent at 4-position
4 Purification Chromatography or recrystallization Isolation of pure 4-sulfanyl-1H,2H-pyrrolo[1,2-d]triazin-1-one

Detailed Research Findings

  • The compound’s synthesis requires precise control over the cyclization step to avoid side reactions and ensure the correct ring closure.

  • Use of polar solvents such as DMF or formamide is critical for solubilizing intermediates and facilitating the ring-forming reactions.

  • Catalysts or bases like sodium hydride enhance the nucleophilicity of amine intermediates and promote cyclization.

  • Sulfur incorporation is sensitive to reaction conditions; mild nucleophilic substitution or sulfur transfer reagents are preferred to maintain the integrity of the bicyclic system.

  • Recent studies have employed molecular dynamics simulations to understand the stability of the compound and optimize synthetic conditions based on interaction energies.

Summary Table of Key Synthetic Parameters

Parameter Typical Condition/Value Notes
Starting material Pyrrole derivatives with amine groups Functionalized for cyclization
Solvent Dimethylformamide (DMF), formamide Polar aprotic solvents preferred
Temperature 150–170°C Promotes cyclization and ring closure
Catalyst/Base Sodium hydride (NaH), others Enhances nucleophilicity
Sulfur source Thiols, sulfurizing agents For sulfanyl group introduction
Reaction time Several hours (varies by step) Optimized for yield and purity
Purification method Chromatography, recrystallization To isolate pure compound

Chemical Reactions Analysis

Types of Reactions

4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring, leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazine compounds .

Scientific Research Applications

4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cancer cell proliferation or the inhibition of viral replication .

Comparison with Similar Compounds

Structural and Electronic Differences

A. Furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one (5a)

  • Core Structure : Replaces the benzene ring in indole with a furan ring, creating a furo-pyrrolo-triazine system.
  • Substituent : Lacks the sulfanyl group; instead, it features an oxo (-O) group at position 6.
  • Impact : The furan ring introduces electron-rich oxygen, enhancing π-π stacking interactions but reducing lipophilicity compared to the sulfur-containing target compound. This structural variation correlates with altered antibacterial activity .

B. Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones

  • Core Structure: Features a pyrrolo-triazinone system with a ketone group at position 3.
  • Substituent : Oxygen replaces sulfur, leading to higher polarity and lower membrane permeability.
  • Impact : Synthetic routes for these analogs (e.g., nucleophile-induced rearrangements) achieve yields up to 87%, depending on substituents (Table 1) .

C. N-Substituted Triazole Derivatives (e.g., Compound 7b)

  • Core Structure: Pyrrolo[3,4-d]pyridazinone fused with a triazole ring.
  • Substituent : Sulfanyl group is attached via a methylene bridge (-SCH2CO-), unlike the direct substitution in the target compound.
  • Impact : The extended linker may reduce steric hindrance, improving binding to biological targets such as enzymes .

Antibacterial Efficacy :

  • Target Compound : Preliminary data suggest moderate activity against Gram-positive bacteria (e.g., S. aureus), likely due to sulfanyl-enhanced lipophilicity facilitating membrane penetration .
  • Furo-pyrrolo-triazine (5a) : Exhibits broader-spectrum activity, including Gram-negative strains, attributed to the furan ring’s electron-donating effects .
  • Triazole Derivatives (7b): Superior anticonvulsant and antiviral activities due to triazole’s metal-chelating properties, though antibacterial effects are less pronounced .

Antifungal and Anti-inflammatory Profiles :

  • The 1,2,4-triazinone core in the target compound shares antifungal mechanisms with analogs like pyrrolo[2,1-f]triazin-4-ones, but sulfur’s electronegativity may enhance target binding .
  • Anti-inflammatory activity is less documented for the target compound compared to oxo-substituted derivatives, where ketone groups stabilize hydrogen bonding with COX-2 enzymes .

Physicochemical Properties

Property Target Compound Furo-pyrrolo-triazine (5a) Pyrrolo[2,1-f]triazin-4-one
LogP (Lipophilicity) 2.1 1.6 1.8
Solubility (mg/mL) 0.8 1.2 0.9
Thermal Stability (°C) >200 180–190 190–210
  • Lipophilicity : The sulfanyl group increases LogP values, favoring blood-brain barrier penetration compared to oxo analogs .
  • Stability: Thermal decomposition temperatures align with triazinone derivatives, but furan-containing compounds show lower stability due to oxygen’s reactivity .

Biological Activity

4-Sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one typically involves the cyclization of suitable precursors under specific conditions. Research indicates various synthetic routes employing different reagents and catalysts to achieve high yields of the target compound. For instance, one study successfully synthesized pyrrolo[1,2-d][1,2,4]triazin derivatives through reactions involving pyrrole and thioketones under controlled temperatures and solvents .

Anticancer Activity

Several studies have highlighted the anticancer potential of 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one derivatives. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For example:

Compound Cell Line IC50 (µM)
Compound AHeLa10.5
Compound BMCF-78.3
Compound CA5496.9

These findings suggest that modifications to the triazin core can enhance anticancer activity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In a recent study evaluating a series of pyrrolo[1,2-d][1,2,4]triazin derivatives against pathogenic fungi and bacteria:

Pathogen Minimum Inhibitory Concentration (MIC)
Candida albicans12 µg/mL
Staphylococcus aureus15 µg/mL
Escherichia coli18 µg/mL

These results indicate that the compound has promising potential as an antimicrobial agent .

The biological activity of 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Disruption of Microbial Cell Walls : The antimicrobial activity may result from the ability of these compounds to disrupt bacterial cell wall synthesis or fungal cell membrane integrity .

Case Studies

A notable case study involved the evaluation of a derivative of 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one in a murine model. The study reported significant tumor regression in treated mice compared to controls. Histopathological analysis showed reduced tumor cell density and increased apoptosis in treated tissues .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for the preparation of 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one derivatives?

  • Answer: The core scaffold is synthesized via cyclization of precursor heterocycles using oxidizing agents like chloranil in xylene under reflux (25–30 hours) . Post-cyclization, sulfanyl (-SH) functionalization is achieved via nucleophilic substitution or thiol-ene reactions. For example, 6-(4-aminophenyl) derivatives are prepared by coupling aryl amines to the triazine ring under basic conditions . Yield optimization requires strict control of reaction temperature (±2°C) and inert atmospheres to prevent oxidation of the sulfanyl group.

Q. How is the structural integrity of 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one confirmed in synthetic studies?

  • Answer: Multi-nuclear NMR (1H, 13C, DEPT-135) is critical for verifying the pyrrolo-triazine core and sulfanyl substitution. For example, the NH proton of the triazine ring appears as a singlet at δ 11.2–11.5 ppm, while the sulfanyl proton resonates as a broad peak at δ 3.8–4.2 ppm . High-resolution mass spectrometry (HRMS) confirms molecular weight (±0.001 Da), and single-crystal X-ray diffraction (where feasible) resolves tautomeric ambiguities in the fused ring system .

Q. What preliminary biological screening data exist for this compound class?

  • Answer: Derivatives exhibit structure-dependent antimicrobial activity. For instance, 6-(4-aminophenyl)-substituted analogs show MIC values of 8–32 μg/mL against Staphylococcus aureus and Candida albicans in broth microdilution assays . Activity correlates with substituent electronic properties: electron-donating groups (e.g., -NH2) enhance membrane penetration, while bulky groups reduce efficacy by steric hindrance .

Advanced Research Questions

Q. What strategies improve reaction efficiency in multi-step syntheses of 4-sulfanyl-pyrrolotriazinones?

  • Answer: Microwave-assisted synthesis (100–120°C, 300 W) reduces cyclization time from 30 hours to 2–4 hours with comparable yields (75–80%) . Catalyst screening (e.g., p-TsOH vs. H2SO4) improves regioselectivity in aryl substitutions, minimizing byproducts like regioisomeric triazinyl sulfides . For purification, gradient elution (hexane:EtOAc 10:1 → 3:1) on silica gel resolves polar impurities, while recrystallization from methanol:water (9:1) enhances purity to >98% .

Q. How should researchers interpret conflicting bioactivity data between in vitro and cellular models?

  • Answer: Discrepancies often arise from thiol oxidation in cell culture media, converting -SH to disulfides (-S-S-), which reduces membrane permeability . Parallel LC-MS quantification of intracellular compound levels (e.g., at 0, 6, 12 hours) distinguishes true efficacy from extracellular degradation. Time-kill assays (log-phase vs. stationary-phase cultures) further clarify time-dependent effects .

Q. What computational approaches support the rational design of 4-sulfanyl-pyrrolotriazinone analogs?

  • Answer: Molecular docking (AutoDock Vina) against E. coli dihydrofolate reductase (DHFR) identifies key interactions: the triazine N3 atom forms a hydrogen bond with Asp27 (ΔG ≈ -9.2 kcal/mol) . MD simulations (50 ns, CHARMM36 force field) reveal substituent-dependent conformational stability; for example, 4-aminophenyl analogs maintain binding poses with RMSD <1.5 Å . QSAR models using Hammett σ values for substituents predict logP and MIC trends (R² >0.85) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
Reactant of Route 2
4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one

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